molecular formula C12H17N3O2 B2479174 N-{2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide CAS No. 2361640-32-4

N-{2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide

Cat. No.: B2479174
CAS No.: 2361640-32-4
M. Wt: 235.287
InChI Key: ATWINAMRHKRDSX-UHFFFAOYSA-N
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Description

N-{2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide is a synthetic organic compound that features a pyrazole ring and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide typically involves the reaction of 4-(oxolan-3-yl)-1H-pyrazole with an appropriate acylating agent. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-{2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a pyrazole ring and an oxolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-[4-(oxolan-3-yl)pyrazol-1-yl]ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-2-12(16)13-4-5-15-8-11(7-14-15)10-3-6-17-9-10/h2,7-8,10H,1,3-6,9H2,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWINAMRHKRDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCN1C=C(C=N1)C2CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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